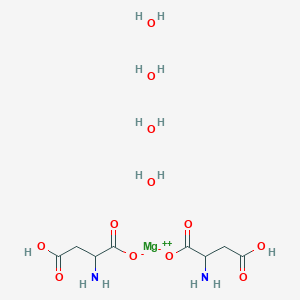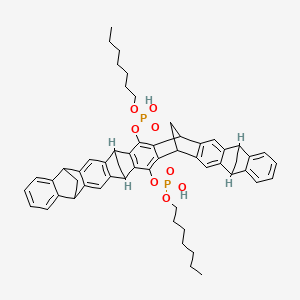
DL-Aspartic acid magnesium salt tetrahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of DL-Aspartic acid magnesium salt tetrahydrate typically involves the reaction of DL-aspartic acid with magnesium oxide (MgO). The process includes dissolving DL-aspartic acid in water and adding magnesium oxide to the solution. The mixture is then subjected to crystallization and drying steps to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to improve yield, reduce production costs, and enhance product quality. The process involves the removal of partial or whole moisture after the reaction, followed by the addition of a water-soluble non-aqueous solvent to separate out the solid product .
化学反応の分析
Types of Reactions
DL-Aspartic acid magnesium salt tetrahydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce reduced forms. Substitution reactions can result in a variety of substituted derivatives .
科学的研究の応用
DL-Aspartic acid magnesium salt tetrahydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in biological systems, particularly in amino acid metabolism and enzyme function.
Medicine: It is explored for its potential therapeutic effects, including its use as a mineral supplement to address magnesium deficiencies.
Industry: The compound is used in the production of various industrial products, including pharmaceuticals and dietary supplements
作用機序
The mechanism of action of DL-Aspartic acid magnesium salt tetrahydrate involves its role as a magnesium salt of aspartic acid. Magnesium is an essential mineral that plays a crucial role in various biochemical processes, including enzyme activation, energy production, and neurotransmission. Aspartic acid is an amino acid that participates in the synthesis of proteins and other important biomolecules. The compound’s effects are mediated through its interaction with specific molecular targets and pathways, including the activation of enzymes and modulation of ion channels .
類似化合物との比較
Similar Compounds
- L-Aspartic acid hemimagnesium salt dihydrate
- DL-Aspartic acid potassium salt hemihydrate
- L-Aspartic acid sodium salt monohydrate
- Magnesium aspartate dihydrate
Uniqueness
DL-Aspartic acid magnesium salt tetrahydrate is unique due to its specific combination of magnesium and DL-aspartic acid, which provides distinct properties and applications compared to other similar compounds. Its high solubility and bioavailability make it particularly useful in various scientific and industrial applications .
特性
分子式 |
C8H20MgN2O12 |
|---|---|
分子量 |
360.56 g/mol |
IUPAC名 |
magnesium;2-amino-4-hydroxy-4-oxobutanoate;tetrahydrate |
InChI |
InChI=1S/2C4H7NO4.Mg.4H2O/c2*5-2(4(8)9)1-3(6)7;;;;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;4*1H2/q;;+2;;;;/p-2 |
InChIキー |
CRSJYWPXKKSOCQ-UHFFFAOYSA-L |
正規SMILES |
C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.O.O.O.O.[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2S,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390505.png)


![(2R,3R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12390519.png)




![2-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B12390539.png)




![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12390569.png)
